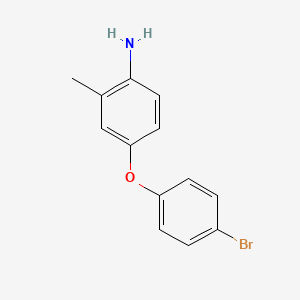

4-(4-ブロモフェノキシ)-2-メチルアニリン

概要

説明

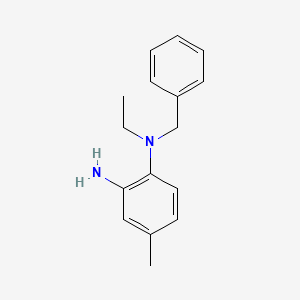

4-(4-Bromophenoxy)-2-methylaniline (4-BPM) is an important organic compound of the phenoxy family. It is a colourless liquid with a faint odour and is widely used in the pharmaceutical and agrochemical industries. 4-BPM is a versatile compound that has many applications, including synthesis, research, and laboratory experiments.

科学的研究の応用

配位化合物の合成

4-(4-ブロモフェノキシ)-2-メチルアニリン: は、ニッケル(II)を含むものを含む配位化合物を合成するために使用できます。 これらの化合物は、それらのポリマー構造によって特徴付けられ、IR分光法やX線回折などの技術を使用して分析できます 。このような配位化合物は、材料科学や触媒において潜在的な用途を持っています。

製薬研究

この化合物の誘導体、特にヒドラジド官能基を持つものは、製薬研究において貴重です。 それらは、抗菌性、抗真菌性、および抗菌性を有する生物学的に活性な誘導体を合成するための重要な中間体として役立ちます .

抗結核薬開発

4-(4-ブロモフェノキシ)-2-メチルアニリンのヒドラジド誘導体は、抗結核薬の開発において重要です。 これらの誘導体は、それらの特定の化学的特性のために、結核に対する新しい治療法を作成するために不可欠と考えられています .

抗ウイルス活性

一部の誘導体は、特に単純ヘルペスウイルスI型(HSV-I)などのウイルスに対して強力な抗ウイルス活性を示します。 この活性の程度は、ベンゼン環に結合した置換基の性質によって影響を受ける可能性があります .

作用機序

4-(4-Bromophenoxy)-2-methylaniline acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve signals. By inhibiting AChE, 4-(4-Bromophenoxy)-2-methylaniline increases the amount of acetylcholine in the body, which can lead to increased nerve transmission and improved cognitive function.

Biochemical and Physiological Effects

4-(4-Bromophenoxy)-2-methylaniline has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-(4-Bromophenoxy)-2-methylaniline has been shown to improve learning and memory, reduce anxiety, and increase the production of acetylcholine. In humans, 4-(4-Bromophenoxy)-2-methylaniline has been shown to improve cognitive function, reduce fatigue, and improve mood.

実験室実験の利点と制限

The use of 4-(4-Bromophenoxy)-2-methylaniline in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also a versatile compound that can be used in a variety of research applications. However, 4-(4-Bromophenoxy)-2-methylaniline also has some limitations. It is a highly toxic compound and must be handled with care. It can also be difficult to synthesize and can be unstable in certain conditions.

将来の方向性

The use of 4-(4-Bromophenoxy)-2-methylaniline in scientific research is still in its early stages, and there is potential for further exploration. Possible future directions include the development of new synthesis methods, the study of its effects on other enzymes, and the development of new pharmaceuticals and agrochemicals based on 4-(4-Bromophenoxy)-2-methylaniline. Additionally, further research could be conducted on the biochemical and physiological effects of 4-(4-Bromophenoxy)-2-methylaniline, including its effects on cognitive function and mood.

生化学分析

Biochemical Properties

4-(4-Bromophenoxy)-2-methylaniline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, affecting the metabolic pathways of other compounds. Additionally, 4-(4-Bromophenoxy)-2-methylaniline can bind to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 4-(4-Bromophenoxy)-2-methylaniline on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 4-(4-Bromophenoxy)-2-methylaniline can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a potential candidate for anti-cancer therapies .

Molecular Mechanism

At the molecular level, 4-(4-Bromophenoxy)-2-methylaniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For example, the binding of 4-(4-Bromophenoxy)-2-methylaniline to the estrogen receptor can inhibit its activity, leading to changes in gene expression related to cell growth and differentiation. Additionally, this compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways .

Temporal Effects in Laboratory Settings

The temporal effects of 4-(4-Bromophenoxy)-2-methylaniline in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that 4-(4-Bromophenoxy)-2-methylaniline can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(4-Bromophenoxy)-2-methylaniline vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. It is crucial to determine the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

4-(4-Bromophenoxy)-2-methylaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway involves its oxidation by cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted from the body. This compound can also affect metabolic flux by altering the activity of key enzymes involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of 4-(4-Bromophenoxy)-2-methylaniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. The distribution of 4-(4-Bromophenoxy)-2-methylaniline within tissues is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target sites .

Subcellular Localization

The subcellular localization of 4-(4-Bromophenoxy)-2-methylaniline is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Additionally, 4-(4-Bromophenoxy)-2-methylaniline can be found in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling molecules .

特性

IUPAC Name |

4-(4-bromophenoxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-8-12(6-7-13(9)15)16-11-4-2-10(14)3-5-11/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIZUOXPXPRYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Tert-butylphenoxy)phenyl]methanol](/img/structure/B1386209.png)

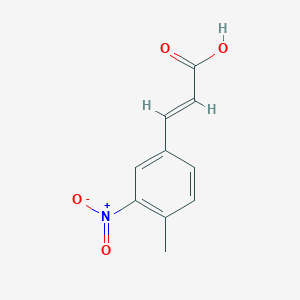

![6-[(Cyclohexylmethyl)amino]nicotinic acid](/img/structure/B1386210.png)

![2-[(Cyclohexylmethyl)amino]isonicotinonitrile](/img/structure/B1386212.png)

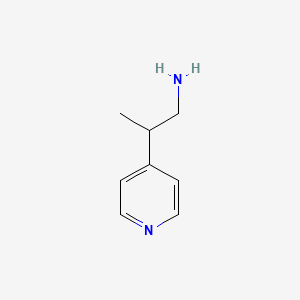

![3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine](/img/structure/B1386213.png)

![3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one](/img/structure/B1386215.png)